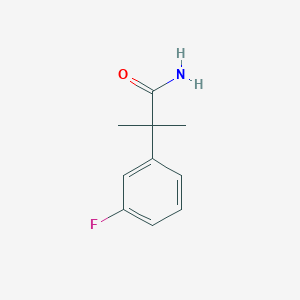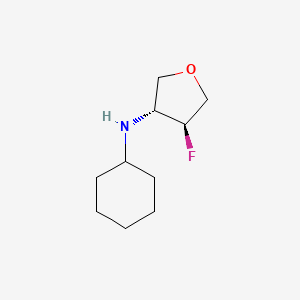![molecular formula C10H12F3N3O B1485914 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol CAS No. 2098114-08-8](/img/structure/B1485914.png)
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-ol (1-TFMPP) is a heterocyclic compound belonging to the piperidin-4-ol family. It is a trifluoromethylated derivative of piperidin-4-ol, which is a cyclic amine found in many pharmaceuticals. 1-TFMPP has been studied for its potential use in the synthesis of various drugs, as well as its possible therapeutic applications.
Applications De Recherche Scientifique
Structural and Electronic Properties
Research has explored the structural and electronic properties of compounds similar to 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol. For example, studies on anticonvulsant compounds structurally related to this chemical have provided insights into the influence of substituents on the pyrimidine ring, their electronic delocalization, and the critical orientation of the piperidine-like group, contributing to our understanding of molecular interactions and properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Metabolism Studies
In the field of drug metabolism, the compound's structural analogs have been investigated. For example, the metabolism of Flumatinib, a molecule structurally similar to this compound, was studied in chronic myelogenous leukemia patients. This research highlights the primary metabolic pathways of such compounds, including N-demethylation, hydroxylation, and amide hydrolysis, contributing to a better understanding of their pharmacokinetics (Gong, Chen, Deng, & Zhong, 2010).
Anti-Angiogenic and DNA Cleavage Studies
Compounds with a similar structure have been synthesized and tested for their anti-angiogenic and DNA cleavage activities. These studies provide valuable insights into the potential anticancer properties of such compounds, highlighting the influence of specific substituents on their biological activity (Kambappa et al., 2017).
GPR119 Agonists Discovery
Research into GPR119 agonists, targeting receptors involved in glucose regulation, has led to the development of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. This research contributes to the discovery of new therapeutic agents for conditions like diabetes (Kubo et al., 2021).
Antibacterial Activity
The antibacterial properties of compounds related to this compound have been studied, offering insights into their potential as antimicrobial agents. This research is crucial for developing new antibiotics to combat resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-5-9(15-6-14-8)16-3-1-7(17)2-4-16/h5-7,17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGXGVRPFKIGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



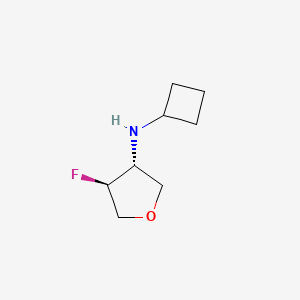
![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)
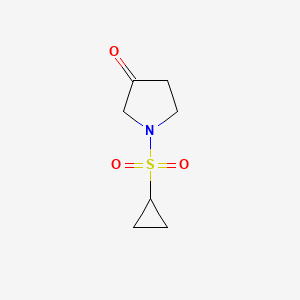
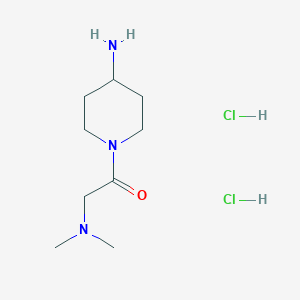
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485839.png)
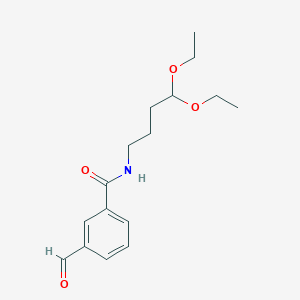
![2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1485841.png)
![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)
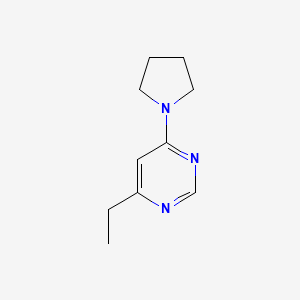
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1485851.png)
